4-(1,3-Dioxolan-2-yl)butan-1-ol

Catalog No.
S9067837
CAS No.
M.F
C7H14O3
M. Wt
146.18 g/mol
Availability
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4-(1,3-Dioxolan-2-yl)butan-1-ol

Product Name

4-(1,3-Dioxolan-2-yl)butan-1-ol

IUPAC Name

4-(1,3-dioxolan-2-yl)butan-1-ol

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

InChI

InChI=1S/C7H14O3/c8-4-2-1-3-7-9-5-6-10-7/h7-8H,1-6H2

InChI Key

QUPUQCVMVRBUTO-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)CCCCO

4-(1,3-Dioxolan-2-yl)butan-1-ol is a linear C4 bifunctional molecule featuring a primary alcohol at one terminus and a protected aldehyde at the other. The aldehyde is masked as a 1,3-dioxolane, a cyclic acetal known for its stability under neutral to strongly basic conditions, as well as in the presence of various nucleophiles and reducing agents.[1][2][3] This structure enables selective chemical transformations at the free hydroxyl group without interference from the aldehyde, making it a valuable precursor for multi-step syntheses where sequential functionalization is required.

Attempting to substitute 4-(1,3-Dioxolan-2-yl)butan-1-ol with its unprotected form, 5-hydroxypentanal, is often unviable due to the high reactivity of the free aldehyde, which can lead to self-polymerization or undesired side reactions with many reagents. Opting for an alternative protecting group, such as an acyclic diethyl acetal, introduces a significant process variable: stability. Cyclic acetals like the 1,3-dioxolane are substantially more resistant to acid-catalyzed hydrolysis than their acyclic counterparts.[1][4] This difference in stability is critical, as it dictates the range of compatible reaction conditions and the specific protocols required for deprotection, making the two forms non-interchangeable without significant process re-development.

Enhanced Hydrolytic Stability for Broader Process Compatibility

The 1,3-dioxolane group offers significantly greater resistance to hydrolysis compared to acyclic acetals, a critical factor for process robustness in multi-step synthesis. Studies comparing hydrolysis rates show that diethyl acetals can hydrolyze 30 to 35 times faster than the corresponding 1,3-dioxolane derivatives under identical acidic conditions.[5] This enhanced stability allows for a wider operational window, permitting chemical transformations under conditions that would prematurely cleave a less robust acyclic acetal.

Evidence DimensionRelative Rate of Acid-Catalyzed Hydrolysis
Target Compound DataRelative Rate = 1 (Baseline for 1,3-dioxolane)
Comparator Or BaselineAcyclic Diethyl Acetal: Relative Rate = 30-35
Quantified Difference30-35x slower hydrolysis rate compared to the acyclic comparator
ConditionsAcid-catalyzed hydrolysis

This superior stability prevents unintended deprotection during synthesis, reducing side-product formation and improving overall process yield and reproducibility.

Precursor for Spiroketal Synthesis via Controlled Deprotection and Cyclization

This compound is a suitable precursor for constructing complex architectures like spiroketals, which are common motifs in biologically active natural products.[5][6][7] In these syntheses, the alcohol moiety of 4-(1,3-dioxolan-2-yl)butan-1-ol can be elaborated into a dihydroxy ketone framework. The stable dioxolane group preserves the latent aldehyde functionality through multiple steps, including oxidations and carbon-carbon bond formations. The final spiroketal is then formed via a thermodynamically controlled cyclization initiated by the acid-catalyzed deprotection of the dioxolane.[6] This strategy relies on the predictable and controlled release of the aldehyde at the desired stage.

Evidence DimensionSynthetic Strategy Enablement
Target Compound DataEnables multi-step elaboration of the alcohol terminus followed by late-stage deprotection/cyclization.
Comparator Or Baseline5-Hydroxypentanal (unprotected): Unsuitable for this strategy due to the reactive aldehyde interfering with early- and mid-stage transformations.
Quantified DifferenceQualitative: Enables a synthetic route that is inaccessible with the unprotected comparator.
ConditionsMulti-step synthesis of dihydroxy ketone precursors for thermodynamically controlled spiroketalization.

For constructing complex molecules like spiroketals, procuring the protected form is essential for a viable and high-yielding synthetic route.

Multi-Step Synthesis of Heterocyclic Scaffolds (e.g., Spiroketals)

This compound is the right choice when a synthetic plan requires modification of the alcohol (e.g., oxidation, chain extension) through several steps before a final, acid-triggered deprotection and intramolecular cyclization to form a target heterocycle. Its stability to a wide range of non-acidic reagents ensures the aldehyde remains masked until the key cyclization step, which is critical for achieving high yields in complex syntheses like those for spiroketal-containing natural products.[1][5]

Preparation of Functionalized Monomers for Polymer Modification

In polymer chemistry, the alcohol group can be used to incorporate the molecule into a polymer backbone, for instance, through esterification to form a polyester. This leaves the stable 1,3-dioxolane group as a pendant functionality along the polymer chain. Post-polymerization, the aldehyde can be deprotected under acidic conditions to allow for grafting or cross-linking reactions, providing a method to produce functionalized or degradable polyesters.[6]

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

146.094294304 g/mol

Monoisotopic Mass

146.094294304 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-21-2023

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